molecular formula C15H14FNO2 B074956 2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid CAS No. 1555-11-9

2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid

Cat. No. B074956
CAS RN: 1555-11-9
M. Wt: 259.27 g/mol
InChI Key: HBSUFSHHGHJZSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of fluorinated quinoline derivatives involves several key strategies, including acid-catalyzed cyclocondensation and ozonolysis. For example, Tolstikov et al. (2014) synthesized 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines through acid-catalyzed three-component cyclocondensation involving 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene. Ozonolysis of corresponding trifluoroacetyl derivatives yielded stable ozonides with specific configurations (Tolstikov et al., 2014).

Scientific Research Applications

  • A study on a similar compound, 6,7-dihydro-10-fluoro-3-(2-fluorophenyl)-5H-benzo[6,7]cyclohepta[1,2-b]-quinoline-8-carboxylic acid, described synthetic routes for a novel immunosuppressant, KF20444 (Chujo et al., 2001).

  • Research on cyclohepta[b]quinoxalines explored the formation and properties of these compounds, which are structurally related to your compound of interest (Shindo et al., 1989).

  • Another study conducted efficient syntheses of fluoro-substituted quinoline-4-carboxylic acids, highlighting their potential as amylolytic agents (Makki et al., 2012).

  • Research on ofloxacin derivatives synthesized novel quinoline compounds and evaluated them for antimycobacterial activities, highlighting their potential in treating mycobacterial infections (Dinakaran et al., 2008).

  • A study on benzothiazolo[3,2-a]quinolone antibacterial agents synthesized conformationally restricted analogues of quinoline-3-carboxylic acids, showing potent antibacterial activity (Chu et al., 1986).

  • Research on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives examined their synthesis and cytotoxic activity, suggesting a potential as anticancer agents (Bhatt et al., 2015).

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-9-6-7-13-11(8-9)14(15(18)19)10-4-2-1-3-5-12(10)17-13/h6-8H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSUFSHHGHJZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C3=C(C=CC(=C3)F)N=C2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351957
Record name 2-fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid

CAS RN

1555-11-9
Record name 2-fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 2
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 3
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 4
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 5
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid

Citations

For This Compound
1
Citations
MK Islam, DE Thurston, KM Rahman - Sciences, 2001
Number of citations: 0

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